(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile
Description
The compound (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile (CAS: 74900-59-7) is a Schiff base characterized by a conjugated enedinitrile backbone and a 2,4-dichlorophenyl substituent. Its molecular formula is C₁₁H₇Cl₂N₄, with a molar mass of 274.11 g/mol. The stereochemistry is defined by the (Z)-configuration at the C2–C3 double bond and the (E)-configuration at the imine (C=N) bond, creating a planar, rigid structure conducive to intermolecular interactions such as hydrogen bonding and halogen-mediated packing .
The compound is synthesized via condensation of 2,4-dichlorobenzaldehyde with 2,3-diaminomaleonitrile in methanol under reflux, yielding crystalline products suitable for X-ray diffraction studies . Its crystal structure reveals intermolecular N–H⋯N hydrogen bonds, forming chains along the [100] direction .
Properties
IUPAC Name |
(Z)-2-amino-3-[(2,4-dichlorophenyl)methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-2-1-7(9(13)3-8)6-17-11(5-15)10(16)4-14/h1-3,6H,16H2/b11-10-,17-6? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKTPMIMOJNPL-XZMRHVKESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C=N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products Formed
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Packing :
- The 2,4-dichlorophenyl group in the target compound introduces Cl⋯Cl and Cl⋯N interactions , enhancing crystal density and thermal stability compared to the phenyl analog .
- The 3,4-dihydroxyphenyl analog forms extensive O–H⋯N hydrogen bonds, creating 2D networks rather than 1D chains .
The dichlorophenyl group increases electron deficiency, which may enhance reactivity in coordination chemistry or catalytic applications.
Hydrogen Bonding and Crystal Packing
Hydrogen bonding patterns differ significantly among analogs:
- Target Compound : N–H⋯N bonds (2.02 Å) link molecules into chains, with Cl⋯N contacts (3.27 Å) contributing to layered packing .
- 3,4-Dihydroxyphenyl Analog : O–H⋯N (1.89 Å) and O–H⋯O (2.11 Å) bonds create a robust 2D framework .
- Benzylidene Analog : Weaker N–H⋯N interactions (2.15 Å) result in less dense packing .
Graph set analysis (as per Etter’s rules ) reveals:
- Target Compound : C(4) chains (N–H⋯N).
- Dihydroxyphenyl Analog : R₂²(8) rings (O–H⋯N/O–H⋯O).
Biological Activity
(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile, commonly referred to as a derivative of aminobutenedinitrile, has garnered attention for its potential biological activities. This compound features a unique structure that includes an amino group and a dichlorophenyl moiety, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The presence of the amino and nitrile groups allows for potential interactions with various enzymes, possibly inhibiting their activity.
- Receptor Binding : The dichlorophenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in cells.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. A study demonstrated a significant reduction in cell viability in breast cancer MCF7 and lung cancer A549 cells after treatment with this compound at varying concentrations (10 µM to 100 µM) over 48 hours.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| A549 | 30 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Tests against Gram-positive and Gram-negative bacteria revealed that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Case Studies
- Case Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent against certain cancers.
- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of similar compounds derived from aminobutenedinitriles. The findings suggested that modifications to the dichlorophenyl group could enhance antibacterial activity, providing insights into structure-activity relationships.
Toxicity and Safety Profile
While the biological activities are promising, toxicity assessments are crucial. Preliminary toxicity studies indicate that the compound has a relatively low toxicity profile with an LD50 greater than 2000 mg/kg in rodent models. However, further studies are necessary to fully understand its safety in humans.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
